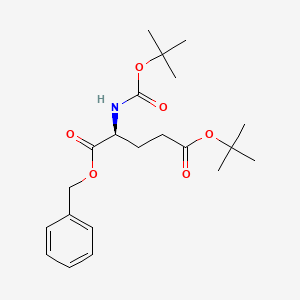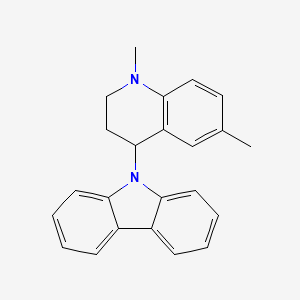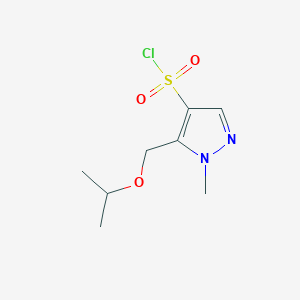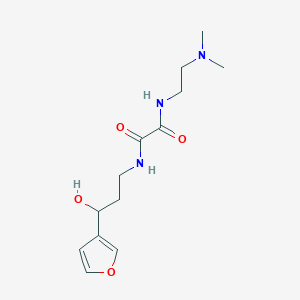![molecular formula C8H9N5O2 B2494334 N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775349-18-2](/img/structure/B2494334.png)
N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C8H9N5O2 and its molecular weight is 207.193. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction
- Danylchenko et al. (2016) focused on synthesizing a series of compounds including the N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide and predicting their biological activities. Using computer modeling, they identified potential antineurotic activities in these compounds, suggesting their use in treating male reproductive and erectile dysfunctions. The study also classified these compounds as slightly toxic or practically non-toxic (Danylchenko, Drushlyak, & Kovalenko, 2016).
Reactions with Heterocyclic Amidines
- Elmaati (2002) explored the reactions of heterocyclic amidines to synthesize novel azolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, and other derivatives containing the antipyrine moiety. This research provides insights into the synthetic pathways and potential applications of these compounds in various fields (Elmaati, 2002).
Synthesis and Anticancer Activities
- Riyadh et al. (2013) described the synthesis of [1,2,3]triazole, [1,2,4]triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety. Some of these synthesized compounds exhibited anticancer and antimicrobial activities, highlighting their potential therapeutic applications (Riyadh, Kheder, & Asiry, 2013).
Molecular Docking Studies
- Patil et al. (2021) synthesized a series of new piperazine and triazolo-pyrazine derivatives, including compounds similar to this compound. Their study included molecular docking studies and in vitro antimicrobial evaluation, which can be insightful for understanding the potential applications of these compounds in medicinal chemistry (Patil et al., 2021).
Mecanismo De Acción
The mode of action of these compounds often involves interaction with various biological targets, leading to changes in cellular processes and pathways. The specific targets and mode of action can vary greatly depending on the exact structure and functional groups of the compound .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact the bioavailability and efficacy of these compounds. Specific adme properties would depend on the exact structure of the compound, and without specific studies on this compound, it’s difficult to provide accurate information .
The action environment, including factors like pH, temperature, and presence of other molecules, can also influence the compound’s action, efficacy, and stability. Again, specific details would depend on the exact nature of the compound .
Direcciones Futuras
The future directions for the study of “N,6-dimethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” could involve further exploration of its biological activities and potential applications in pharmaceutical and agrochemical industries . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Propiedades
IUPAC Name |
N,6-dimethyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-4-3-13-6(8(15)10-4)5(11-12-13)7(14)9-2/h3H,1-2H3,(H,9,14)(H,10,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRNNGJCJFDNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2494257.png)

![3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2494260.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)

![N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2494263.png)
![propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2494264.png)

![N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494266.png)



